2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
Overview
Description
3-Cyanomethylthiophene, also known as 3-Thienylacetonitrile, is a chemical compound with the molecular formula C6H5NS . It is used in various chemical reactions and has applications in industrial chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of borane methyl sulfide complex in tetrahydrofuran .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . The molecular weight of 3-Cyanomethylthiophene is 123.18 .Chemical Reactions Analysis
Thiophene derivatives are involved in various chemical reactions. For example, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization produces tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Physical and Chemical Properties Analysis
3-Cyanomethylthiophene is a solid at room temperature. It has a boiling point of -°C .Scientific Research Applications
Luminescence Applications
A study by de Bettencourt-Dias et al. (2007) focused on thiophene-derivatized pybox complexes with lanthanide ions (Eu(III) and Tb(III)), which are highly luminescent in both solid state and solution. These complexes exhibit significant quantum yields, indicating potential for applications in luminescent materials and devices (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Supercapacitor Applications
Hür et al. (2016) described the synthesis, electrochemical polymerization, and characterization of a novel thiophene-containing monomer for supercapacitor applications. This research highlights the potential of thiophene-based compounds in developing high-performance energy storage devices (Hür, Arslan, & Hür, 2016).
Synthetic Methodologies
Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for synthesizing new heterocyclic compounds. This work demonstrates the versatility of thiophene-based compounds in organic synthesis, leading to a variety of functional materials (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Electrochromic Materials
Abaci et al. (2016) synthesized new thiophene-furan-thiophene type monomers and investigated their electrochromic properties. Their work indicates the potential of thiophene-based compounds in the development of electrochromic devices, which can change color in response to electrical stimuli (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Mechanism of Action
While the specific mechanism of action for “2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile” is not available, thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVCDMLLBPOBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC#N)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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